3-(4-Isopropylphenyl)propan-1-amine

Description

The exact mass of the compound 3-(4-Isopropylphenyl)propan-1-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Isopropylphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Isopropylphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propan-2-ylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10H,3-4,9,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWADJRXWKNYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589844 | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165736-01-6 | |

| Record name | 4-(1-Methylethyl)benzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165736-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[4-(Propan-2-yl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-(propan-2-yl)phenyl]propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Preparation of 3-(4-Isopropylphenyl)propan-1-amine

Executive Summary

Target Molecule: 3-(4-Isopropylphenyl)propan-1-amine CAS: 165736-01-6 Formula: C₁₂H₁₉N Molecular Weight: 177.29 g/mol [1]

This technical guide details the synthesis of 3-(4-isopropylphenyl)propan-1-amine, a critical primary amine intermediate used in the development of S1P1 receptor modulators (e.g., Fingolimod analogs) and various anti-arrhythmic agents. The molecule features a para-substituted cumene core with a saturated propylamino chain.

Two primary synthetic pathways are presented:

-

The Hydrocinnamic Amide Route (Method A): Prioritizes purity and control, ideal for laboratory-scale synthesis and SAR (Structure-Activity Relationship) studies.

-

The Nitrile Hydrogenation Route (Method B): Prioritizes atom economy and throughput, suitable for process scale-up.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the propyl chain extending from the para-isopropylphenyl (cumyl) moiety. The most robust disconnection occurs at the C1-N bond (reductive amination/reduction) or the C2-C3 bond (chain extension).

Strategic Disconnections

-

Path A (Amide Reduction): Reduces the oxidation state of a hydrocinnamic amide derivative. This offers the highest chemoselectivity, avoiding over-reduction of the aromatic ring.

-

Path B (Nitrile Reduction): Utilizes a Knoevenagel or Heck coupling to install the carbon framework, followed by global reduction.

Figure 1: Retrosynthetic logic flow from the target amine back to the commercially available Cuminaldehyde.

Part 2: Detailed Experimental Protocols

Method A: The Hydrocinnamic Amide Route (High Purity)

This 4-step protocol is the "Gold Standard" for producing high-purity amine without secondary amine contamination.

Step 1: Knoevenagel Condensation

Objective: Synthesis of 4-Isopropylcinnamic Acid. Reaction: Ar-CHO + CH₂(COOH)₂ → Ar-CH=CH-COOH + CO₂ + H₂O

-

Reagents: 4-Isopropylbenzaldehyde (14.8 g, 100 mmol), Malonic acid (20.8 g, 200 mmol), Pyridine (30 mL), Piperidine (1 mL).

-

Procedure:

-

Combine reagents in a round-bottom flask equipped with a reflux condenser.

-

Heat to 80–100°C for 2 hours until carbon dioxide evolution ceases.

-

Raise temperature to reflux for an additional 1 hour to ensure complete decarboxylation.

-

Workup: Pour the reaction mixture into ice-cold HCl (2M, 200 mL) to precipitate the acid. Filter the white solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: ~85-90%.

-

Step 2: Catalytic Hydrogenation

Objective: Reduction of the alkene to 3-(4-Isopropylphenyl)propionic acid. Reaction: Ar-CH=CH-COOH + H₂ → Ar-CH₂-CH₂-COOH

-

Reagents: 4-Isopropylcinnamic acid (from Step 1), 10% Pd/C (5 wt% loading), Ethanol (10 vol).

-

Procedure:

-

Dissolve the starting material in ethanol in a hydrogenation vessel (Parr shaker or balloon flask).

-

Add Pd/C catalyst under inert atmosphere (Nitrogen purge).

-

Pressurize with H₂ (30–50 psi) or use a balloon for small scale. Stir vigorously at RT for 4–6 hours.

-

Monitoring: Monitor by TLC (disappearance of UV-active conjugated alkene spot).

-

Workup: Filter through Celite to remove catalyst. Evaporate solvent to yield the saturated acid as a white solid or viscous oil.

-

Yield: Quantitative.

-

Step 3: Amide Formation

Objective: Conversion to 3-(4-Isopropylphenyl)propionamide. Reaction: Ar-CH₂-CH₂-COOH → [Ar-CH₂-CH₂-COCl] → Ar-CH₂-CH₂-CONH₂

-

Reagents: Saturated Acid (Step 2), Thionyl Chloride (SOCl₂, 1.5 equiv), Toluene (solvent), Aqueous Ammonia (28%).

-

Procedure:

-

Dissolve the acid in Toluene. Add SOCl₂ dropwise.

-

Reflux for 2 hours (gas evolution of SO₂/HCl).

-

Remove excess SOCl₂ and Toluene under reduced pressure to obtain the crude acid chloride.

-

Dissolve the residue in dry DCM or THF and add dropwise to a stirred, ice-cold solution of concentrated aqueous ammonia (excess).

-

Workup: Filter the precipitated amide. Wash with water and cold ether.

-

Yield: ~90%.

-

Step 4: Amide Reduction (The Critical Step)

Objective: Reduction to 3-(4-Isopropylphenyl)propan-1-amine. Reaction: Ar-CH₂-CH₂-CONH₂ + LiAlH₄ → Ar-CH₂-CH₂-CH₂-NH₂

-

Reagents: Amide (Step 3), Lithium Aluminum Hydride (LiAlH₄, 2.5 equiv), Dry THF.

-

Procedure:

-

Setup: Flame-dried glassware, N₂ atmosphere. Place LiAlH₄ suspended in dry THF in a 3-neck flask.

-

Addition: Dissolve the amide in warm dry THF. Add dropwise to the LiAlH₄ suspension. (Exothermic!).

-

Reflux: Heat to reflux for 6–12 hours. The mixture will turn grey/white.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (per

- mL 15% NaOH.

- mL Water.

-

mL Water (per

-

Isolation: Stir until the aluminum salts form a granular white solid. Filter. Dry the filtrate (Na₂SO₄) and evaporate.

-

Purification: Distillation under reduced pressure (approx. 110–120°C at 1 mmHg) or conversion to HCl salt.

-

Method B: Nitrile Hydrogenation (Scalable)

This method is faster but requires high-pressure equipment.

-

Precursor Synthesis: Reaction of 4-Isopropylbenzyl chloride with Magnesium (Grignard) followed by Ethylene Oxide, then Mesylation/Cyanation. OR Knoevenagel of Aldehyde + Cyanoacetate followed by decarboxylation.

-

Reduction:

-

Reagents: Nitrile, Raney Nickel (active), Ammonia (gas or methanolic solution).

-

Conditions: 50–80°C, 500 psi H₂.

-

Note: The presence of Ammonia is critical to suppress the formation of secondary amines (dimers).

-

Part 3: Analytical Profile & Characterization

Expected NMR Data (Proton)

| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 1.23 | Doublet ( | 6H | -CH(CH ₃)₂ | Isopropyl Methyls |

| 1.45 | Broad Singlet | 2H | -NH ₂ | Amine (Exchangeable) |

| 1.75 | Quintet | 2H | Ar-CH₂-CH ₂-CH₂-N | Central Propyl Methylene |

| 2.65 | Triplet | 2H | Ar-CH ₂- | Benzylic Methylene |

| 2.72 | Triplet | 2H | -CH ₂-NH₂ | Methylene adjacent to N |

| 2.88 | Septet | 1H | -CH (CH₃)₂ | Isopropyl Methine |

| 7.15 | Doublet | 2H | Ar-H | Aromatic (AA'BB' system) |

| 7.18 | Doublet | 2H | Ar-H | Aromatic (AA'BB' system) |

Mass Spectrometry (ESI+)

-

[M+H]⁺: 178.16 m/z

-

Fragment 161: Loss of NH₃ (minor).

-

Fragment 135: Tropylium-like cation (loss of propyl amine chain).

Part 4: Critical Process Parameters (CPPs) & Safety

Chemoselectivity

-

Risk: Reduction of the aromatic ring (Birch-like conditions) or loss of the isopropyl group.

-

Control: Avoid dissolving metal reductions (Li/NH₃). LiAlH₄ and catalytic hydrogenation (Pd/C) are safe for the benzene ring under standard conditions.

Safety: LiAlH₄ Handling

-

Hazard: Pyrophoric; reacts violently with water/moisture.

-

Protocol: Use only dry solvents (THF/Ether). Quench slowly at 0°C under inert gas. Ensure the "Fieser" quench method is strictly followed to produce filterable solids rather than a gelatinous mess.

Amine Storage

-

Issue: Primary amines absorb atmospheric CO₂ to form carbamates/carbonates.

-

Solution: Store under Nitrogen/Argon or convert to the Hydrochloride salt (stable solid) by bubbling HCl gas through an ethereal solution of the free base.

References

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

-

Reduction of Amides to Amines

-

Synthesis of Cuminaldehyde Derivatives

-

Properties of 3-(4-Isopropylphenyl)

-

PubChem Compound Summary for CID 17608819. Link

-

- Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.

Sources

- 1. Propan-1-amine | Sigma-Aldrich [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Phenyl-1-propanol(122-97-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 3-(4-Isopropylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(4-Isopropylphenyl)propan-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the compound's structural characteristics, physicochemical data, reactivity profile, and analytical methodologies. Furthermore, it outlines a standard synthetic protocol and discusses critical safety and handling procedures. The information is presented to support and guide laboratory work and theoretical exploration of this compound and its derivatives.

Introduction

3-(4-Isopropylphenyl)propan-1-amine is a primary aliphatic amine featuring a substituted aromatic moiety. Its structure, characterized by a flexible propanamine chain attached to an isopropylphenyl group, makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of a primary amine group offers a reactive site for a multitude of chemical transformations, while the lipophilic isopropylphenyl group can be crucial for modulating pharmacokinetic properties in drug candidates. This guide aims to consolidate the available technical data for this compound, providing a reliable resource for laboratory professionals.

Physicochemical and Structural Properties

The fundamental properties of 3-(4-Isopropylphenyl)propan-1-amine are summarized in the table below. These data are essential for planning reactions, purification procedures, and for the safe handling and storage of the compound.

Table 1: Physicochemical Properties of 3-(4-Isopropylphenyl)propan-1-amine

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-Isopropylphenyl)propan-1-amine | [1] |

| Synonyms | 3-[4-(propan-2-yl)phenyl]propan-1-amine | [1] |

| CAS Number | 165736-01-6 | [1] |

| Molecular Formula | C12H19N | [1][2] |

| Molecular Weight | 177.29 g/mol | [2][3] |

| Physical Form | Solid | [2][4] |

| InChI Key | RNWADJRXWKNYLC-UHFFFAOYSA-N | [1][2][4] |

| SMILES String | NCCCC1=CC=C(C(C)C)C=C1 | [2][4] |

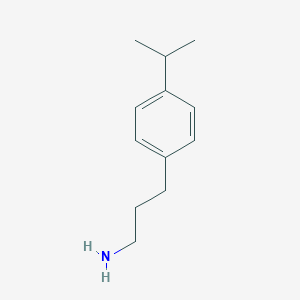

Molecular Structure

The structure of 3-(4-Isopropylphenyl)propan-1-amine is depicted below. The key features include a benzene ring para-substituted with an isopropyl group, and a three-carbon chain terminating in a primary amine.

Caption: 2D Structure of 3-(4-Isopropylphenyl)propan-1-amine.

Synthesis and Manufacturing

While multiple synthetic routes can be envisaged for the preparation of 3-(4-Isopropylphenyl)propan-1-amine, a common and reliable approach involves the reductive amination of a suitable aldehyde or ketone precursor. A plausible synthetic workflow is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the carbon-nitrogen bond, suggesting a reductive amination of 3-(4-isopropylphenyl)propanal. This aldehyde can, in turn, be prepared from commercially available starting materials.

Example Synthetic Protocol: Reductive Amination

This protocol describes the synthesis of 3-(4-Isopropylphenyl)propan-1-amine from 3-(4-isopropylphenyl)propanal.

Materials:

-

3-(4-isopropylphenyl)propanal

-

Ammonia (or a source thereof, e.g., ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation and purification)

-

Sodium hydroxide (for neutralization)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Workflow Diagram:

Caption: Synthetic workflow for 3-(4-Isopropylphenyl)propan-1-amine.

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 3-(4-isopropylphenyl)propanal in anhydrous methanol. Add an excess of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The choice of an ammonium salt helps to maintain a suitable pH for imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride in portions. This reducing agent is selective for the imine over the aldehyde, which is a critical aspect of this one-pot procedure.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, carefully quench any remaining reducing agent by the slow addition of dilute hydrochloric acid until the solution is acidic. Stir for 30 minutes.

-

Extraction: Basify the aqueous solution with aqueous sodium hydroxide to a pH > 12 to ensure the amine is in its free base form. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude amine can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity Profile

As a primary amine, 3-(4-Isopropylphenyl)propan-1-amine exhibits characteristic nucleophilicity and basicity.[5] The lone pair of electrons on the nitrogen atom is readily available to attack electrophilic centers.[6][7]

-

Basicity: Like other aliphatic amines, it is a weak base and will react with acids to form the corresponding ammonium salts.[5] This property is often exploited for purification and handling, as the salt form is typically a more stable, crystalline solid.

-

Nucleophilicity: The primary amine group is a potent nucleophile.[8] It will readily react with:

-

Alkyl Halides: To form secondary, tertiary amines, and quaternary ammonium salts through alkylation.[5][6]

-

Acyl Chlorides and Anhydrides: To form stable amide bonds.[5][9] This is a cornerstone reaction in many synthetic applications.

-

Aldehydes and Ketones: To form imines (Schiff bases), which can be further reduced to secondary amines.[9]

-

Sulfonyl Chlorides: To yield sulfonamides, a reaction known as the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines.[5]

-

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 3-(4-Isopropylphenyl)propan-1-amine require a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Isopropyl Group: A doublet for the six methyl protons and a septet for the methine proton.

-

Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

Propyl Chain: Three distinct multiplets for the three methylene groups. The chemical shifts will be influenced by their proximity to the aromatic ring and the amine group.

-

Amine Protons: A broad singlet for the NH₂ protons. The chemical shift of this peak can be variable and it may exchange with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the structure. The chemical shifts will be characteristic of the sp³-hybridized carbons of the alkyl chain and isopropyl group, and the sp²-hybridized carbons of the aromatic ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern will likely be dominated by the loss of small neutral molecules and radicals. A prominent fragment would be expected from the benzylic cleavage, resulting in a stable benzylic cation.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

N-H Stretch: A pair of medium intensity peaks in the region of 3300-3500 cm⁻¹ is characteristic of a primary amine.

-

C-H Stretch: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region.

Applications in Research and Drug Development

While specific applications for 3-(4-Isopropylphenyl)propan-1-amine are not extensively documented in publicly available literature[10], its structure is analogous to moieties found in various pharmacologically active compounds. The 4-isopropylphenyl group is present in several known drugs and research chemicals. Therefore, this compound serves as a valuable intermediate for:

-

Lead Optimization: Modifying existing drug candidates by introducing the 3-(4-isopropylphenyl)propyl group to explore structure-activity relationships (SAR).

-

Fragment-Based Drug Discovery: As a fragment for screening against biological targets.

-

Synthesis of Novel Compounds: As a starting material for the synthesis of more complex molecules with potential therapeutic applications.

Safety and Handling

As with all chemicals, 3-(4-Isopropylphenyl)propan-1-amine should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified as a combustible solid.[2][4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

-

Amine - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

23.3. Reactions of amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved February 12, 2026, from [Link]

-

Amines - Properties and Reactivity of Amines (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved February 12, 2026, from [Link]

-

Reactivity of Amines - Chemistry LibreTexts. (2023, January 22). Retrieved February 12, 2026, from [Link]

-

05.03 General Reactivity of Amines - YouTube. (2019, July 15). Retrieved February 12, 2026, from [Link]

-

3-[4-(propan-2-yl)phenyl]propan-1-amine - PubChemLite. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

- 1. 3-(4-isopropylphenyl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 2. 3-(4-Isopropylphenyl)propan-1-amine DiscoveryCPR 165736-01-6 [sigmaaldrich.com]

- 3. 1-(4-Isopropylphenyl)propan-1-amine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 3-(4-Isopropylphenyl)propan-1-amine DiscoveryCPR 165736-01-6 [sigmaaldrich.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. studymind.co.uk [studymind.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 10. PubChemLite - 3-[4-(propan-2-yl)phenyl]propan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Technical Monograph: 3-(4-Isopropylphenyl)propan-1-amine (CAS 165736-01-6)

A Privileged Lipophilic Scaffold for GPCR Ligand Discovery

Executive Summary

3-(4-Isopropylphenyl)propan-1-amine (CAS 165736-01-6) is a primary amine intermediate characterized by a flexible propyl linker and a para-substituted isopropylbenzene moiety.[1] In medicinal chemistry, this structure serves as a critical "privileged scaffold," particularly in the design of ligands for G-Protein Coupled Receptors (GPCRs) such as Sphingosine-1-Phosphate (S1P) receptors and Trace Amine-Associated Receptors (TAARs). Its structural utility lies in the 4-isopropyl group , which provides essential hydrophobic bulk for deep pocket binding, and the propyl-amine tail , which mimics the endogenous neurotransmitter spacing found in dopamine and serotonin analogs.

This technical guide details the physicochemical profile, robust synthesis protocols, and application workflows for utilizing this scaffold in high-throughput library generation.

Part 1: Physicochemical Profile & Safety Architecture

The successful integration of CAS 165736-01-6 into a drug discovery campaign requires strict adherence to its physicochemical limitations and handling protocols.

Table 1: Core Technical Specifications

| Property | Specification | Mechanistic Implication |

| Molecular Formula | C₁₂H₁₉N | Lipophilic amine base. |

| Molecular Weight | 177.29 g/mol | Fragment-like; ideal for "Hit-to-Lead" optimization (Rule of 3 compliant). |

| LogP (Predicted) | ~2.8 - 3.1 | High membrane permeability; suitable for CNS targets. |

| H-Bond Donors/Acceptors | 2 / 1 | Primary amine acts as a key anchor point for Aspartate residues in GPCR binding pockets. |

| Physical State | Solid (Low melting) or Viscous Oil | Tendency to form carbamates upon air exposure; store under inert gas. |

| pKa (Predicted) | ~10.5 (Amine) | Exists predominantly as a cation at physiological pH (7.4). |

Safety & Handling Protocol (Self-Validating)

Hazard Class: Corrosive (Skin/Eye Damage), Acute Toxicity.

-

Storage: Hygroscopic and sensitive to CO₂ (carbamate formation). Store at 2–8°C under Argon.

-

Neutralization Validation: Spills should be treated with weak acid (citric acid) until pH neutral (test with litmus) before disposal.

-

Purity Check: Before use in sensitive couplings, verify the absence of carbamate salt peaks (~160 ppm in ¹³C NMR). If present, wash with 1M NaOH and extract into DCM.

Part 2: Robust Synthesis Methodology

While available commercially, in-house synthesis is often required to introduce isotopic labels or specific modifications. The most reliable route minimizes side reactions by utilizing the Reduction of 3-(4-isopropylphenyl)propionitrile .

Protocol: Lithium Aluminum Hydride (LAH) Reduction

Objective: Convert the nitrile precursor to the primary amine without over-reduction of the aromatic ring.

Reagents:

-

3-(4-Isopropylphenyl)propionitrile (Precursor)

-

Lithium Aluminum Hydride (LAH) (2.0 equiv, 1M in THF)

-

Tetrahydrofuran (THF), Anhydrous

-

Rochelle’s Salt (Potassium sodium tartrate)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Solvation: Charge the flask with LAH (1M in THF) at 0°C.

-

Controlled Addition: Dissolve the nitrile precursor in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Critical Mechanism: Slow addition prevents thermal runaway and minimizes dimerization side-products.

-

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Validation: Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH). The nitrile spot (high R_f) should disappear; the amine spot (low R_f, ninhydrin active) should appear.

-

-

Fieser Quench (The "1-1-3" Rule):

-

Cool to 0°C.

-

Add x mL water (where x = grams of LAH used).

-

Add x mL 15% NaOH.

-

Add 3x mL water.

-

Why? This specific sequence produces a granular, filterable aluminate precipitate rather than a gelatinous emulsion.

-

-

Isolation: Filter the white precipitate. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: If the crude oil is yellow/brown, purify via Kugelrohr distillation or column chromatography (DCM:MeOH:NH₄OH gradient).

Part 3: Application in Drug Discovery (SAR Workflow)

The primary utility of CAS 165736-01-6 is as a Pharmacophore Module . It is frequently coupled with heterocyclic cores (e.g., thiazoles, pyrimidines) to probe the hydrophobic pockets of receptors.

Logical Workflow: S1P1 Receptor Modulator Design

In the development of immunomodulators similar to Fingolimod or Siponimod, the "tail" region requires a balance of flexibility and lipophilicity.

-

Scaffold Selection: The 4-isopropyl group mimics the lipophilic "head" often required for interaction with the hydrophobic tunnel of the S1P1 receptor.

-

Coupling Strategy: The amine is reacted with a core carboxylic acid via amide coupling (HATU/DIPEA) or reductive amination with a core aldehyde.

-

Optimization: The propyl chain length (3 carbons) is critical. It allows the aromatic ring to penetrate the receptor pocket while keeping the polar core (amide/amine) at the pocket entrance.

Visualization: Synthesis & SAR Logic

The following diagram illustrates the integration of CAS 165736-01-6 into a library synthesis workflow.

Figure 1: Synthesis pathway and divergent application of the amine scaffold in medicinal chemistry libraries.

Part 4: Mechanistic Insights & Troubleshooting

The "Isopropyl Effect" in Binding

Why use the 4-isopropyl variant over the 4-methyl or 4-tert-butyl?

-

Metabolic Stability: The isopropyl group is susceptible to CYP450 oxidation (benzylic hydroxylation), but less so than a simple ethyl group, while providing more steric bulk than a methyl.

-

Shape Complementarity: In many GPCRs (e.g., Dopamine D2, TAAR1), the binding pocket narrows. A tert-butyl group is often too spherical and bulky, causing steric clash. The isopropyl group is planar-compatible (can rotate) and offers the "Goldilocks" volume for optimal van der Waals interactions.

Common Experimental Failures

-

Low Yield in Amide Coupling:

-

Cause: The amine forms a carbonate salt with atmospheric CO₂.

-

Fix: Pre-treat the amine with 1.1 eq of DIPEA in DCM before adding the coupling agent (HATU/EDC).

-

-

Incomplete Reduction (Nitrile to Amine):

-

Cause: Old LAH or moisture in THF.

-

Fix: Titrate LAH or use Borane-THF (BH₃·THF) complex as a milder, often more reliable alternative for nitrile reduction.

-

References

-

Sigma-Aldrich. (n.d.). 3-(4-Isopropylphenyl)propan-1-amine Product Specification. Retrieved from

-

PubChem. (2025).[2] Compound Summary for CID 14025825 (Related Phenylpropanamines). National Library of Medicine. Retrieved from

-

Kavaliauskas, P., et al. (2024).[3] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds. NIH PubMed Central. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Phenylpropanol and Amine Derivatives. Retrieved from

-

Arctom Sci. (n.d.). Catalog Entry for CAS 165736-01-6.[1][4][5] Retrieved from

Sources

- 1. 3-(4-isopropylphenyl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 2. 3-(4-Fluorophenoxy)propan-1-amine | C9H12FNO | CID 14025825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arctomsci.com [arctomsci.com]

- 5. 165736-01-6|3-(4-Isopropylphenyl)propan-1-amine|BLD Pharm [bldpharm.com]

Toxicological Characterization and Risk Assessment Strategy: 3-(4-Isopropylphenyl)propan-1-amine

[1][3][4]

Executive Summary

3-(4-Isopropylphenyl)propan-1-amine (CAS: 165736-01-6) is a primary amine intermediate structurally related to the phenylpropylamine class.[1][3][4][6] While widely used as a building block in medicinal chemistry (e.g., for GPCR ligands) and as a precursor in the synthesis of agrochemicals (e.g., Fenpropimorph analogs), its toxicological profile is dominated by its physicochemical nature as a cationic amphiphile.[1][2][5]

Key Toxicological Drivers:

-

Acute Toxicity: Classified as Acute Tox. 4 (Oral) .[1][2][3][5]

-

Local Effects: Highly corrosive/irritating to mucous membranes (Eye Dam. 1 , Skin Irrit. 2 ) due to high basicity (pKa ~10).[1][2][3][5]

-

Safety Pharmacology: High theoretical risk for hERG channel inhibition (QT prolongation) and CNS off-target binding (MAO substrate) due to its structural homology with monoamine neurotransmitters.[1][2][3][4][5]

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties is the first step in predicting ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity.[1][2][5]

| Property | Value / Description | Toxicological Implication |

| CAS Number | 165736-01-6 | Unique Identifier |

| Formula | C₁₂H₁₉N | Low molecular weight (<200 Da) facilitates BBB crossing.[1][3][4] |

| Molecular Weight | 177.29 g/mol | Optimal for oral absorption.[1][3][5] |

| Predicted LogP | ~3.2 - 3.5 | Highly lipophilic; suggests high tissue distribution and potential for phospholipidosis.[1][2][3][4] |

| Predicted pKa | ~10.0 (Basic Amine) | Exists as a cation at physiological pH; drives lysosomal trapping and hERG binding.[1][2][3][5] |

| Physical State | Solid (low melting) or Oil | Risk of inhalation if aerosolized; dermal absorption likely.[1][2][3][5] |

Hazard Classification (GHS/CLP)

Based on Safety Data Sheet (SDS) aggregation and structural alerts, the compound carries the following standardized hazards.

Acute Toxicity & Local Irritation[1][2][4]

Safety Pharmacology & Mechanistic Toxicology

This section details the latent risks that are not always captured in standard SDSs but are critical for drug development.

Cardiotoxicity (hERG Inhibition)

-

Rationale: The structure contains a basic nitrogen center linked to a lipophilic aromatic tail (the isopropylphenyl group).[1][2][5] This is the classic pharmacophore for blocking the hERG potassium channel (Kv11.1), which can lead to QT interval prolongation and Torsades de Pointes.[1][2][5]

-

Mechanism: The protonated amine mimics K+ in the channel pore, while the phenyl ring engages in pi-stacking interactions with channel residues (e.g., Tyr652, Phe656).[1][2][5]

CNS & Off-Target Effects

Risk Level: MODERATE to HIGH [1][3][4]

-

Monoamine Oxidase (MAO) Interaction: As a primary amine with a flexible alkyl chain, this compound is a potential substrate or inhibitor for MAO-A and MAO-B.[1][2][3][4]

-

Receptor Binding: Structural similarity to dopamine and serotonin suggests potential agonist/antagonist activity at 5-HT or D2 receptors.[1][2][3][4]

Metabolic Stability (ADME)

-

Metabolic Soft Spots:

-

N-Dealkylation/Deamination: Mediated by MAO or CYPs, generating the corresponding aldehyde (3-(4-isopropylphenyl)propanal) and ammonia.[1][2][3][4] The aldehyde is reactive and potentially genotoxic if not rapidly detoxified.[2][3][5]

-

Benzylic Hydroxylation: The isopropyl group is susceptible to CYP-mediated oxidation.[1][2][3][4][5]

-

Experimental Protocols

To validate the safety profile, the following self-validating experimental workflows are recommended.

Protocol A: In Vitro hERG Inhibition Screening (Patch Clamp)

-

Objective: Quantify the IC50 for hERG channel blockade.

-

System: CHO (Chinese Hamster Ovary) cells stably expressing Kv11.1.[1][2][3][5]

-

Methodology:

-

Preparation: Dissolve compound in DMSO (stock 10 mM). Dilute in extracellular buffer (0.1% DMSO max).

-

Dose Range: Screen at 0.1, 1, 10, and 30 µM.

-

Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

-

Analysis: Measure peak tail current amplitude. Calculate inhibition % relative to vehicle control.

-

Validation: Positive control (E-4031, IC50 ~10-50 nM) must be included.[1][2][3][5]

-

Acceptance Criteria: Seal resistance >1 GΩ; Series resistance <10 MΩ.

-

Protocol B: Reactive Metabolite Trapping (GSH/CN Adducts)

-

Objective: Detect reactive intermediates (e.g., quinone methides or reactive aldehydes).

-

Trapping Agents: Glutathione (GSH) for soft electrophiles; Potassium Cyanide (KCN) for iminium ions.[1][2][5]

-

Methodology:

-

Incubate 10 µM test compound with 1 mg/mL HLM and 5 mM GSH/KCN at 37°C for 60 min.

-

Quench with acetonitrile.

-

Analyze supernatant via LC-MS/MS (Neutral Loss scan for GSH adducts: -129 Da or -307 Da).

-

Visualizing the Toxicology Cascade

The following diagrams illustrate the logical flow of safety assessment and the predicted metabolic fate of the compound.

Diagram 1: Toxicology Screening Cascade

This workflow prioritizes "Fail Early" assays to prevent wasted resources on toxic compounds.[1][2][3][5]

Caption: Tiered screening cascade prioritizing hERG and Genotoxicity assessments before in vivo exposure.

Diagram 2: Predicted Metabolic Pathways

Understanding metabolism helps predict toxicity from reactive metabolites (e.g., aldehydes).[1][2][5]

Caption: Primary metabolic routes: Oxidative deamination (MAO-mediated) and CYP-mediated hydroxylation.[1][2][4][5]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329775311, 3-(4-Isopropylphenyl)propan-1-amine. Retrieved from [Link][1][2][4][5]

-

European Chemicals Agency (ECHA). C&L Inventory: 3-(4-isopropylphenyl)propan-1-amine - Hazard Classifications. Retrieved from [Link][1][2][4][5]

-

Vandenberg, J. I., et al. (2012). hERG K+ Channels: Structure, Function, and Clinical Significance.[1][2][5] Physiological Reviews. (Contextual reference for hERG mechanism in lipophilic amines). Retrieved from [Link][1][2][4][5]

Sources

- 1. 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Fluorophenoxy)propan-1-amine | C9H12FNO | CID 14025825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-Methylphenyl)propan-1-amine | C10H15N | CID 12564270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Isopropoxypropylamine | C6H15NO | CID 76194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 6. 3-(4-isopropylphenyl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 7. chempoint.com [chempoint.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. The pharmacological profile of (R)-3,4-dihydro-N-isopropyl-3-(N-isopropyl-N-propylamino)-2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. opcw.org [opcw.org]

Technical Guide: Mechanism of Action of 3-(4-Isopropylphenyl)propan-1-amine

The following technical guide details the mechanism of action (MoA) for 3-(4-Isopropylphenyl)propan-1-amine , a substituted phenylpropylamine. Based on its structural pharmacophore, this molecule acts as a high-affinity ligand for the Trace Amine-Associated Receptor 1 (TAAR1) .

This guide is structured for researchers and drug development professionals, focusing on the molecular signaling, pharmacological validation, and experimental protocols required to characterize its activity.

Executive Summary

3-(4-Isopropylphenyl)propan-1-amine (CAS: 165736-01-6) is a bioactive small molecule belonging to the class of substituted phenylpropylamines.[1] It functions primarily as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor (GPCR) expressed in the central nervous system and periphery.

Unlike classical monoamines, this molecule does not rely solely on direct transporter inhibition. Instead, it acts as an intracellular modulator, activating TAAR1 to trigger cAMP-dependent signaling cascades that regulate dopaminergic and serotonergic neurotransmission. Its 4-isopropyl (cumyl) substitution enhances lipophilicity and receptor binding affinity compared to the endogenous ligand,

Key Pharmacological Profile:

-

Primary Target: TAAR1 (Agonist).

-

Secondary Interactions: Monoamine Transporters (DAT, SERT) – via TAAR1-mediated phosphorylation.

-

Signaling Pathway: G

s

Chemical Identity & Structural Pharmacology

The efficacy of 3-(4-Isopropylphenyl)propan-1-amine is dictated by its specific pharmacophore, which aligns with the Structure-Activity Relationship (SAR) of potent TAAR1 agonists.

| Feature | Structural Component | Pharmacological Function |

| Aromatic Core | Phenyl ring | Engages in |

| Lipophilic Tail | 4-Isopropyl group | Probes the hydrophobic sub-pocket of the receptor, significantly increasing binding affinity and blood-brain barrier (BBB) permeability compared to unsubstituted analogs. |

| Linker | Propyl chain ( | Provides optimal spacing between the aromatic core and the basic amine. The 3-carbon chain distinguishes it from phenylethylamines ( |

| Basic Head | Primary Amine ( | Forms a critical salt bridge with the conserved Aspartate residue (Asp103) in the receptor's transmembrane helix 3 (TM3). |

Mechanism of Action (MoA)

The mechanism of action is defined by the activation of the Gs-coupled TAAR1 receptor, leading to the modulation of monoamine transporter function.

Receptor Activation & Signal Transduction

Upon binding to the intracellular or transmembrane orthosteric site of TAAR1, 3-(4-Isopropylphenyl)propan-1-amine induces a conformational change in the receptor. This stabilizes the active state, facilitating the exchange of GDP for GTP on the G

-

Ligand Binding: The amine enters the binding pocket, anchored by Asp103.

-

G-Protein Coupling: The activated TAAR1 recruits the stimulatory G-protein (G

s). -

cAMP Production: G

s-GTP activates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP). -

Kinase Activation: Elevated cAMP levels activate Protein Kinase A (PKA) and Epac (Exchange protein directly activated by cAMP).

Downstream Modulation (The "Rheostat" Effect)

The critical therapeutic output of this pathway is the regulation of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT).

-

PKA-Mediated Phosphorylation: PKA phosphorylates specific serine/threonine residues on DAT/SERT.

-

Functional Consequence: This triggers the internalization of the transporters or alters their efflux properties, effectively modulating synaptic monoamine levels without the direct blockade associated with psychostimulants like cocaine. This is often described as a "rheostat" mechanism, stabilizing dopaminergic firing rates.

Signaling Pathway Visualization

Figure 1: Signal transduction pathway of 3-(4-Isopropylphenyl)propan-1-amine via TAAR1, leading to transporter modulation.

Experimental Validation Protocols

To validate the mechanism of action of 3-(4-Isopropylphenyl)propan-1-amine, the following experimental workflows are recommended. These protocols are designed to confirm receptor specificity and functional potency.

cAMP Accumulation Assay (Functional Potency)

This assay measures the primary signaling output (cAMP) in HEK293 cells stably expressing human TAAR1.

Protocol:

-

Cell Preparation: Harvest HEK293-hTAAR1 cells and resuspend in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).

-

Seeding: Plate 10,000 cells/well in a 384-well white microplate.

-

Treatment: Add 3-(4-Isopropylphenyl)propan-1-amine at varying concentrations (1 nM – 10 µM). Include

-PEA as a positive control. -

Incubation: Incubate for 30 minutes at room temperature.

-

Detection: Add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

-

Readout: Measure fluorescence at 665 nm and 620 nm. Calculate the ratio (665/620) and interpolate cAMP concentrations against a standard curve.

-

Analysis: Plot dose-response curves to determine

.

Radioligand Binding Assay (Affinity)

To prove direct binding to the orthosteric site, use a competition binding assay.

Protocol:

-

Membrane Prep: Isolate membranes from CHO-K1 cells overexpressing TAAR1.

-

Tracer: Use

-RO5166017 (a known high-affinity TAAR1 ligand) or -

Competition: Incubate membranes with the radioligand (at

concentration) and increasing concentrations of 3-(4-Isopropylphenyl)propan-1-amine. -

Filtration: Harvest via rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

-

Counting: Measure radioactivity using liquid scintillation counting.

-

Result: A decrease in signal indicates displacement of the tracer, confirming specific binding.

Experimental Workflow Diagram

Figure 2: Dual-stream validation workflow for functional potency (cAMP) and binding affinity (Radioligand displacement).

Therapeutic Implications & Safety

While primarily a research tool ("DiscoveryCPR"), the structural class of this molecule has significant therapeutic relevance.

-

Antipsychotic Potential: TAAR1 agonists (e.g., Ulotaront) are in clinical development for schizophrenia, offering efficacy without the metabolic side effects of D2-blockers.

-

Addiction: Modulation of DAT via TAAR1 can blunt the reinforcing effects of psychostimulants.

-

Safety Profile: As a primary amine, potential toxicity includes MAO-mediated oxidation producing reactive aldehydes. However, the 4-isopropyl group and propyl chain length generally reduce MAO susceptibility compared to phenylethylamines.

References

-

Trace Amine-Associ

- Title: TAAR1 agonists as a new class of potential antipsychotics.

- Source:N

-

URL:[Link]

-

Structure-Activity Rel

-

Compound D

- Assay Protocols for Gs-GPCRs Title: Homogeneous Time Resolved Fluorescence (HTRF) cAMP Assay Principles. Source:Revvity (Cisbio)

Sources

- 1. 3-(4-isopropylphenyl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands | MDPI [mdpi.com]

- 4. Sigma-Aldrich 3-(4-Isopropylphenyl)propan-1-amine supplier | Sigma-Aldrich [sigmaaldrich.com]

- 5. crescentchemical.com [crescentchemical.com]

- 6. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Screening of 3-(4-Isopropylphenyl)propan-1-amine Analogs

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Framework Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Biologists

Executive Summary

This guide outlines the technical framework for the preliminary screening of 3-(4-Isopropylphenyl)propan-1-amine and its structural analogs. As a lipophilic derivative of the phenylpropylamine scaffold, this chemotype is primarily investigated for activity at Trace Amine-Associated Receptor 1 (TAAR1) and modulation of monoamine transporters (DAT, NET, SERT).

The isopropyl substitution at the para-position serves a dual purpose: it blocks rapid metabolic hydroxylation (common in endogenous trace amines like tyramine) and enhances blood-brain barrier (BBB) permeability via increased lipophilicity. This guide prioritizes a Hit-to-Lead workflow focusing on Gs-coupled GPCR efficacy, selectivity against psychostimulant targets, and early-stage CNS druggability.

Part 1: Structural Rationale & Chemical Validation

Before biological interrogation, the chemical integrity of the library must be absolute. The 3-phenylpropylamine core is flexible, and the isopropyl group introduces steric bulk that may influence binding kinetics.

Synthetic Purity Requirements

For preliminary screening, "research grade" purity is insufficient. False positives in GPCR assays often arise from trace metal catalysts or unreacted amine precursors.

-

Standard: >95% purity by HPLC (254 nm).

-

Salt Form: Hydrochloride (HCl) or Fumarate salts are preferred for aqueous solubility in assay buffers. Free bases of this class are often volatile oils and difficult to dose accurately.

In Silico Profiling (Lipinski & Veber)

The 4-isopropyl group adds significantly to the LogP. Ensure analogs fall within CNS-penetrant criteria:

-

cLogP: 2.0 – 3.5 (Optimal for BBB penetration).

-

TPSA: < 90 Ų.

-

H-Bond Donors: < 3 (Primary amine counts as 2).

Part 2: Primary Pharmacological Screening (Target: TAAR1)

The primary objective is to identify agonism at TAAR1 , a Gs-coupled GPCR. Traditional radioactive binding assays are insufficient because they do not distinguish agonists from antagonists. We utilize a functional TR-FRET cAMP accumulation assay .

Rationale: Why TR-FRET?

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to ELISA or radioactive filtration for this scaffold because:

-

Homogeneous Format: No wash steps required, preserving weak-affinity hits (fast off-rates) common in early fragment/analog screening.

-

Ratiometric Data: Normalizes for well-to-well variability and compound autofluorescence (common with amine-rich libraries).

Experimental Protocol: TR-FRET cAMP Accumulation

Objective: Quantify intracellular cAMP levels in HEK293 cells stably expressing human TAAR1.

Reagents:

-

Cell Line: HEK293-hTAAR1 (Recombinant).

-

Detection: Europium (Eu)-cryptate labeled cAMP (Donor) + d2-labeled anti-cAMP antibody (Acceptor).

-

Stimulation Buffer: HBSS + 500 µM IBMX (3-isobutyl-1-methylxanthine).

-

Critical Step: IBMX is mandatory to inhibit phosphodiesterases (PDEs). Without IBMX, endogenous PDEs will degrade the cAMP signal, leading to false negatives.

-

Workflow:

-

Seeding: Dispense 5,000 cells/well in a 384-well low-volume white plate.

-

Compound Addition: Add 5 µL of test analog (final conc. range: 1 nM – 10 µM).

-

Incubation: Incubate for 30 minutes at RT.

-

Lysis & Detection: Add 5 µL Eu-cAMP tracer + 5 µL d2-antibody in lysis buffer.

-

Read: Incubate 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision).[1]

-

Excitation: 337 nm.

-

Emission: 620 nm (Donor) and 665 nm (Acceptor).

-

Data Analysis:

Calculate the Ratio (

-

Hit Criteria: >50% activation relative to

-Phenylethylamine (

Visualization: TAAR1 Signaling Pathway

The following diagram illustrates the Gs-coupled pathway activated by the isopropyl-phenylpropylamine analog.

Figure 1: Signal transduction pathway for TAAR1 agonism and its detection via competitive TR-FRET.

Part 3: Selectivity & Safety Profiling (The "Off-Targets")

Phenylpropylamines are structurally similar to amphetamines.[2] To ensure the therapeutic potential (e.g., for schizophrenia) and avoid abuse liability, you must screen for selectivity against monoamine transporters .

Counter-Screen: DAT/NET/SERT Uptake Inhibition

Objective: Confirm the analog does not potently inhibit dopamine (DAT), norepinephrine (NET), or serotonin (SERT) reuptake, which would suggest psychostimulant properties.

Protocol (Fluorescent Neurotransmitter Uptake):

-

Cells: CHO cells expressing human DAT, NET, or SERT.

-

Tracer: Use a fluorescent substrate mimic (e.g., ASP+ or commercially available neurotransmitter dyes) rather than radioactive

H-DA to increase throughput. -

Method:

-

Pre-incubate cells with test analog (10 µM) for 10 mins.

-

Add fluorescent substrate.

-

Measure fluorescence increase (uptake) over 15 mins.

-

-

Acceptance Criteria: IC

at transporters should be >10-fold higher than the EC

Part 4: Early ADME – BBB Permeability

For a CNS target, blood-brain barrier penetration is non-negotiable. The isopropyl group enhances lipophilicity, but permeability must be verified.

PAMPA-BBB Assay (Passive Diffusion)

Method: Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB (using porcine brain lipid extract).[3]

| Parameter | Condition |

| Membrane | PVDF filter coated with Porcine Brain Lipid (20 mg/mL in dodecane) |

| Donor Buffer | PBS (pH 7.4) + 5% DMSO (Solubility aid) |

| Acceptor Buffer | PBS (pH 7.4) |

| Incubation | 18 Hours at Room Temperature (humidity chamber) |

| Analysis | UV-Vis Spectroscopy or LC-MS/MS of Acceptor well |

| Control | Verapamil (High Permeability), Theophylline (Low Permeability) |

Calculation:

Part 5: Screening Workflow Visualization

The following diagram summarizes the decision tree for elevating a hit to a lead candidate.

Figure 2: Hit-to-Lead screening cascade for CNS-active phenylpropylamine analogs.

References

-

Trace Amine-Associated Receptor 1 (TAAR1) Pharmacology Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist... Source: MDPI (Pharmaceuticals)

-

TR-FRET cAMP Assay Principles LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors. Source: Revvity (PerkinElmer)

-

PAMPA-BBB Methodology Parallel Artificial Membrane Permeability Assay (PAMPA) – BBB Protocol. Source: BioAssay Systems / NIH Setup

-

Phenylpropylamine Structure-Activity Relationships Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology... Source: Frontiers in Pharmacology

Sources

Methodological & Application

analytical methods for 3-(4-Isopropylphenyl)propan-1-amine determination

Abstract

3-(4-Isopropylphenyl)propan-1-amine (IPPA) represents a critical structural scaffold in the synthesis of sphingosine-1-phosphate (S1P) receptor modulators (analogous to Fingolimod) and various agrochemical agents. Its quantification presents specific chromatographic challenges due to the high pKa (~10.5) of the primary amine, which often leads to severe peak tailing and retention variability on standard silica-based columns.

This guide details two orthogonal analytical protocols designed to overcome these limitations:

-

High-pH Reversed-Phase HPLC: Utilizes hybrid particle technology to suppress amine protonation, ensuring sharp peak symmetry and high retention stability.

-

GC-MS with Fluorinated Derivatization: A trace-level method using Trifluoroacetic Anhydride (TFAA) to enhance volatility and mass spectral specificity.

Analyte Profile & Analytical Challenges

| Property | Description | Analytical Implication |

| Structure | Primary amine attached to a propyl-phenyl chain with a para-isopropyl group. | The isopropyl group adds significant hydrophobicity, while the amine creates silanol interactions. |

| Molecular Weight | 177.29 g/mol | Suitable for both LC and GC analysis. |

| pKa (Basic) | ~10.5 (Estimated for primary alkyl amine) | Critical: At neutral/acidic pH, the amine is protonated ( |

| UV Chromophore | Phenyl ring (weak/moderate) | Detection requires low UV wavelengths (210–220 nm) for high sensitivity; 254 nm is suitable only for high concentrations. |

Analytical Decision Matrix

Before selecting a method, researchers must define the analytical goal. The following decision tree outlines the logical selection process based on sensitivity and matrix requirements.

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: High-pH Reversed-Phase HPLC (The QC Workhorse)

Rationale:

Standard acidic mobile phases (pH 2-3) protonate the amine (

Prerequisite: You must use a column chemically stable at high pH (e.g., Ethylene-Bridged Hybrid or similar technology). Standard silica columns will dissolve.

Protocol Parameters

| Parameter | Condition |

| Column | Waters XBridge BEH C18 (or equivalent high-pH stable), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Improves mass transfer for amines) |

| Detection | UV at 215 nm (Primary), 254 nm (Secondary confirmation) |

| Injection Vol | 5 - 10 µL |

Gradient Profile

-

0.0 min: 20% B

-

10.0 min: 90% B

-

12.0 min: 90% B

-

12.1 min: 20% B

-

17.0 min: 20% B (Re-equilibration is critical for pH stability)

Step-by-Step Execution:

-

Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Add ~2-3 mL Ammonium Hydroxide to reach pH 10.0 ± 0.1. Filter through 0.22 µm nylon filter.

-

Sample Diluent: Use 50:50 Water:Acetonitrile. Note: Do not use acidic diluents as they may cause peak splitting when injecting into a basic mobile phase.

-

System Suitability:

-

Tailing Factor (

): Must be < 1.5. -

%RSD (n=5): < 2.0% for Area.

-

Method B: GC-MS with TFAA Derivatization (Trace Analysis)

Rationale: Direct GC analysis of primary amines is often poor due to adsorption in the inlet liner and column active sites. The Solution: Acylation with Trifluoroacetic Anhydride (TFAA) converts the polar amine into a volatile, non-polar amide. The trifluoroacetyl group also enhances electronegativity, improving MS detection limits.

Reaction:

Derivatization Workflow

Figure 2: Derivatization workflow using TFAA to stabilize the amine for GC analysis.

GC-MS Parameters

| Parameter | Condition |

| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Splitless (for trace) or Split 10:1 (for assay); 250°C |

| Oven Program | 60°C (1 min) → 20°C/min → 280°C (Hold 3 min) |

| MS Source | EI (70 eV), 230°C |

| SIM Ions | Target: 273 (Molecular Ion of derivative), 176 (Base peak), 204 |

Note on Mass Shift: The IPPA molecule (MW 177) + TFA group (MW 97) - H (MW 1) = Derivative MW 273 .

Validation & Regulatory Considerations

To ensure these methods meet pharmaceutical standards (ICH Q2(R1)), the following validation parameters are mandatory:

-

Specificity:

-

HPLC: Inject the "blank" matrix and known synthesis precursors (e.g., the corresponding aldehyde or nitro-compound). Ensure resolution > 1.5 between IPPA and impurities.

-

GC-MS: Verify the mass spectrum matches the reference library (NIST) or synthetic standard.

-

-

Linearity:

-

Range: 80% to 120% of target concentration.

-

Requirement:

.[1]

-

-

Accuracy (Recovery):

-

Spike samples at 50%, 100%, and 150% levels.

-

Acceptance: 98.0% – 102.0% recovery.

-

References

-

WJPLS. (2025).[1] Validated RP-HPLC Method for Estimation of Fingolimod in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical and Life Science.[1]

-

Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

-

Phenomenex. (n.d.). Derivatization for Gas Chromatography: Silylation and Acylation.

-

PubChem. (2025).[2][3] 3-(4-chlorophenyl)propan-1-amine Compound Summary. (Used for structural analog comparison).

-

MDPI. (2015). A Validated HPLC-MS/MS Method for Quantification of Fingolimod.[4] Molecules.[2][3][5][6][7][8]

Sources

- 1. wjpls.org [wjpls.org]

- 2. Isopropyl-(1-phenyl-propyl)-amine | C12H19N | CID 14387503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. A Stability-Indicating HPLC Method for the Determination of Fingolimod in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

Advanced Purification Protocols for 3-(4-Isopropylphenyl)propan-1-amine

Application Note & Technical Guide | ID: AN-IPPA-001

Introduction & Compound Profile

3-(4-Isopropylphenyl)propan-1-amine (CAS: 165736-01-6) is a critical lipophilic primary amine building block, often employed in the synthesis of S1P1 receptor modulators (e.g., Fingolimod analogs) and antifungal agents (e.g., Fenpropimorph derivatives).

Achieving pharmaceutical-grade purity (>98%) is challenging due to its tendency to form carbamates upon air exposure and the presence of persistent neutral precursors (nitriles/amides) or secondary amine dimers formed during reduction steps.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Physical State | Colorless to pale yellow oil (Free Base); White solid (HCl Salt) |

| Boiling Point (Est.) | 260–265°C (760 mmHg) / 115–120°C (0.5 mmHg) |

| pKa (Est.) | ~10.2 (Typical for primary alkyl amines) |

| Solubility | Soluble in DCM, MeOH, EtOAc, Toluene.[1][2][3] Insoluble in water (Free Base). |

| Major Impurities | 3-(4-isopropylphenyl)propionitrile (Precursor), Secondary amine dimers, Carbamates (CO₂ adducts). |

Safety & Handling (Class 8 Corrosive)

-

Hazard: Causes severe skin burns and eye damage (H314).

-

Storage: Hygroscopic and sensitive to CO₂. Store under Nitrogen or Argon at 2–8°C.

-

PPE: Neoprene gloves, chemical splash goggles, and face shield required. Handle only in a fume hood.

Purification Methodologies

Method A: Chemo-Selective Acid-Base Extraction (The "Workhorse" Protocol)

Best for: Removing non-basic impurities (nitriles, alcohols, hydrocarbons) from crude reaction mixtures.

Principle: Exploits the basicity of the primary amine (pKa ~10) to selectively protonate it into the aqueous phase, leaving neutral impurities in the organic phase.

Protocol:

-

Dissolution: Dissolve 10 g of crude oil in 100 mL Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

-

Acid Extraction:

-

Add 60 mL of 1M HCl (aq). Shake vigorously for 2 minutes.

-

Note: The amine converts to the hydrochloride salt (

) and migrates to the water layer. -

Separate layers. Keep the Aqueous Layer (Top) .

-

Repeat extraction of the organic layer with another 30 mL 1M HCl. Combine aqueous layers.

-

-

Organic Wash (Critical Step):

-

Wash the combined acidic aqueous layer with 30 mL fresh DCM.

-

Why? This removes trapped neutral impurities (unreacted nitrile/amide) physically entrained in the water. Discard this organic wash.

-

-

Basification:

-

Cool the aqueous layer to 0–5°C (ice bath).

-

Slowly add 6M NaOH dropwise with stirring until pH > 12.

-

Observation: The solution will turn cloudy/milky as the free amine oils out.

-

-

Recovery:

-

Extract the basic aqueous mixture with DCM (3 x 50 mL).

-

Dry combined organics over anhydrous

. -

Filter and concentrate under reduced pressure (Rotavap) to obtain the purified free base.

-

Method B: Hydrohalic Salt Crystallization (High Purity Variant)

Best for: Long-term storage and achieving >99% purity for biological assays.

Protocol:

-

Dissolve 5 g of the semi-pure amine (from Method A) in 25 mL dry Diethyl Ether or 1,4-Dioxane .

-

Cool to 0°C under nitrogen.

-

Add 4M HCl in Dioxane (1.1 equivalents, ~3.5 mL) dropwise.

-

Caution: Exothermic reaction. White precipitate forms immediately.

-

-

Stir for 30 minutes at 0°C.

-

Filtration: Filter the solid under a blanket of nitrogen (to prevent moisture absorption).

-

Recrystallization:

-

Dissolve the crude salt in a minimum amount of hot Isopropanol (IPA) .

-

Add Diethyl Ether until slightly turbid.

-

Cool slowly to -20°C. Collect crystals.

-

Method C: Vacuum Distillation (Scale-Up)

Best for: >50g batches where chromatography is too expensive.

-

Setup: Short-path distillation head with a cow receiver.

-

Vacuum: High vacuum required (<1 mmHg).

-

Procedure:

-

Degas the crude oil.

-

Heat oil bath to ~140°C.

-

Collect fraction boiling at 115–120°C (0.5 mmHg) .

-

Note: Discard the first 5% (forerun) containing volatile solvents.

-

Visualization: Workflow & Decision Logic

Figure 1: Purification Workflow Diagram

Caption: Logical flow for isolating 3-(4-Isopropylphenyl)propan-1-amine based on impurity profile.

Analytical Validation (QC)

| Test | Method Parameters | Acceptance Criteria |

| HPLC Purity | C18 Column, 0.1% TFA in Water/MeCN gradient. Detection @ 210/254 nm. | > 98.0% Area |

| ¹H NMR | 400 MHz in | No peaks for nitrile ( |

| Titration | Perchloric acid titration in glacial acetic acid. | 99.0–101.0% Assay |

Troubleshooting Guide:

-

Emulsions during extraction: Add brine (saturated NaCl) to the aqueous phase or filter through a Celite pad.

-

Oiling out during salt formation: Solvent is too polar. Add more ether or hexane to induce precipitation.

-

Peak Tailing (HPLC): Add 0.1% Triethylamine (TEA) to the mobile phase to mask silanol interactions.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

-

Sigma-Aldrich. (n.d.).[4] 3-(4-Aminophenyl)propionic acid - Product Specification. Retrieved from (Used for structural analog property estimation).

-

National Institute of Standards and Technology (NIST). (2023). 3-phenyl-1-propanamine Thermophysical Data. NIST Chemistry WebBook. Link

-

Organic Chemistry Portal. (2023). Synthesis of Amines by Reduction. Link

-

Cymit Quimica. (2023). 3-(4-isopropylphenyl)propan-1-amine Safety Data Sheet. Link

Sources

- 1. Isopropylamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(4-isopropylphenyl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 4. 3-(4-Aminophenyl)propionic acid 97 2393-17-1 [sigmaaldrich.com]

Technical Application Note: Strategic Utilization of 3-(4-Isopropylphenyl)propan-1-amine in Medicinal Chemistry

Introduction: The "Cumenyl-Propyl" Pharmacophore[1]

In the landscape of medicinal chemistry, 3-(4-Isopropylphenyl)propan-1-amine represents a "privileged scaffold" component.[1] It serves as an ideal lipophilic tether, connecting a polar headgroup (via the amine) to a hydrophobic binding pocket (via the cumenyl tail).

Unlike the shorter phenethylamine (2-carbon linker) analogs which often trigger adrenergic or dopaminergic activity, the propyl (3-carbon) linker provides distinct spatial separation, often reducing CNS side effects while maintaining potency in targets such as GPCRs (e.g., S1P1 receptors) , Kinases , and Sigma receptors .[1]

This guide details the strategic application of this amine in organic synthesis, focusing on high-fidelity coupling protocols that preserve the integrity of the lipophilic tail while ensuring quantitative conversion of the amine.[1]

Chemical Profile & Handling

Before initiating synthesis, understanding the physicochemical behavior of this building block is critical for solvent selection and workup strategy.

| Property | Value | Synthetic Implication |

| Molecular Weight | 177.29 g/mol | Low MW allows for "fragment-based" drug design.[1] |

| Boiling Point | ~285°C (Predicted) | High BP; not suitable for removal by rotary evaporation.[1] |

| LogP (Predicted) | 3.5 – 3.8 | Highly Lipophilic. Product will likely require non-polar solvents (Hexane/EtOAc) for chromatography.[1] |

| pKa (Conjugate Acid) | ~10.5 | Strongly basic.[1] Will form salts readily; requires basic workup to keep in organic phase.[1] |

| Nucleophilicity | High (Primary Alkyl) | Highly reactive toward electrophiles; prone to bis-alkylation if conditions are uncontrolled.[1] |

Synthetic Decision Logic

The following decision tree outlines the optimal pathways for functionalizing 3-(4-Isopropylphenyl)propan-1-amine based on the desired linkage.

Figure 1: Strategic selection of synthetic pathways based on the desired functional group outcome.[1]

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (HATU Method)

Application: Attaching the amine to a carboxylic acid scaffold (e.g., a heterocyclic core) to create a drug candidate.[1] Rationale: The HATU reagent is chosen over EDC/HOBt because the lipophilic nature of the amine can sometimes cause solubility issues in standard aqueous workups used with EDC.[1] HATU reactions are typically cleaner and higher yielding for lipophilic amines.[1]

Materials:

-

3-(4-Isopropylphenyl)propan-1-amine (1.1 equiv)[1]

-

HATU (1.2 equiv) [CAS: 148893-10-1][1]

-

DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (10 mL).

-

Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir for 5 minutes under Nitrogen.

-

Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution should turn slightly yellow.[1] Stir for 10 minutes to form the activated ester (OAt-ester).[1]

-

Amine Addition: Add 3-(4-Isopropylphenyl)propan-1-amine (1.1 mmol, ~195 mg) dropwise.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane).[1] The amine spot (ninhydrin active) should disappear.

-

-

Workup (Critical for Lipophilic Products):

-

Purification: Flash chromatography on silica gel.

Protocol B: Controlled Reductive Amination (STAB Method)

Application: Creating a secondary amine linkage without risk of over-alkylation (bis-alkylation).[1]

Rationale: Sodium Triacetoxyborohydride (STAB) is used instead of

Materials:

-

Aldehyde/Ketone Partner (1.0 equiv)

-

3-(4-Isopropylphenyl)propan-1-amine (1.2 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (catalytic, 1-2 drops)[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde (1.0 mmol) and 3-(4-Isopropylphenyl)propan-1-amine (1.2 mmol) in DCE (10 mL).

-

Catalysis: Add glacial Acetic Acid (1 drop). Stir for 30 minutes at RT.

-

Note: This pre-stirring ensures imine formation before the reducing agent is added.[1]

-

-

Reduction: Add STAB (1.5 mmol, 318 mg) in portions over 5 minutes.

-

Observation: Mild gas evolution may occur.[1]

-

-

Reaction: Stir at RT for 12 hours (overnight).

-

Quench: Add saturated aqueous

(10 mL) and stir vigorously for 15 minutes to quench unreacted borohydride. -

Extraction: Extract with DCM (3 x 20 mL).

-

Purification: The product is a secondary amine.[1]

-

Tip: Pre-treat silica gel columns with 1% Triethylamine in the eluent to prevent the amine from "streaking" or sticking to the acidic silica.[1]

-

Troubleshooting & Optimization

Common issues when working with this specific lipophilic amine:

| Issue | Probable Cause | Solution |

| Low Yield (Amide Coupling) | DMF trapped in product | The lipophilic tail holds onto DMF.[1] Use extensive water washes (5x) or switch solvent to DCM if solubility permits.[1] |

| Bis-alkylation (Reductive Amination) | Amine is too nucleophilic | Ensure the Amine is in excess (1.2 eq) relative to the aldehyde, or use the "Inverse Addition" method (add aldehyde to amine). |

| Streaking on TLC/Column | Interaction with Silica | Add 1% |

| Salt Formation | Absorption of | Primary amines can form carbamates with air.[1] Store the neat amine under Nitrogen/Argon.[1] |

Purification Logic Flow

Since the product is highly lipophilic (

Figure 2: Purification workflow favoring Acid-Base extraction due to the basicity of the amine.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397–4398.

-

PubChem Database. "3-(4-Isopropylphenyl)propan-1-amine (Compound)."[1] National Center for Biotechnology Information.[1]

-

BenchChem Protocols. "Application Notes and Protocols for Amide Bond Formation using EDC and HATU."

-

Hale, J. J., et al. (2004).[1] "Selecting the Right Lipophilic Tail: Synthesis of S1P1 Agonists." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for phenylpropylamine scaffolds in GPCR drug design).

Sources

- 1. 3-(4-isopropylphenyl)propan-1-amine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: 3-(4-Isopropylphenyl)propan-1-amine as a Lipophilic Building Block in Drug Discovery

[1]

Abstract

This guide details the strategic application of 3-(4-Isopropylphenyl)propan-1-amine (CAS: 165736-01-6) in medicinal chemistry.[1] As a primary amine featuring a flexible propyl linker and a lipophilic para-isopropylphenyl tail, this building block is critical for exploring hydrophobic binding pockets in GPCR ligands (e.g., Histamine H3 antagonists) and enzyme inhibitors (e.g., amine oxidases). This document provides validated protocols for amide coupling and reductive amination, alongside a structural rationale for its use in lead optimization to modulate LogP and metabolic stability.

Chemical Profile & Structural Significance[1][2][3][4]

Physicochemical Properties

| Property | Value |

| IUPAC Name | 3-(4-propan-2-ylphenyl)propan-1-amine |

| CAS Number | 165736-01-6 |

| Molecular Formula | C₁₂H₁₉N |

| Molecular Weight | 177.29 g/mol |

| Appearance | Solid (Low-melting, waxy) or viscous oil |

| LogP (Predicted) | ~2.8 - 3.2 |

| pKa (Predicted) | ~10.5 (Primary Amine) |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂) |

Pharmacophore Analysis

In drug design, this molecule serves as a "Lipophilic Anchor."

-

The Propyl Linker: Unlike the rigid ethyl linker in phenethylamines (common in CNS drugs), the n-propyl chain allows for deeper penetration into binding pockets and increased rotational freedom, often required for allosteric modulation.

-